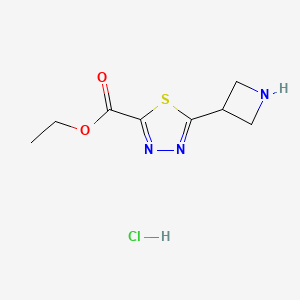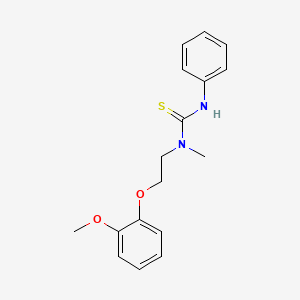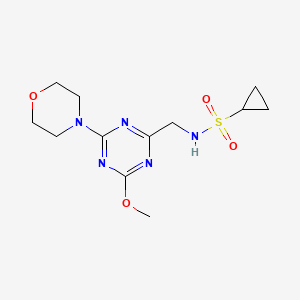
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide” is a chemical compound that belongs to the class of 1,3,5-triazine derivatives . These compounds are known for their biological activity and are often investigated for their potential use in various fields .
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives involves the replacement of chloride ions in cyanuric chloride . This process can be carried out using conventional methods or microwave irradiation, which results in the desired products in less time, with good yield and higher purity .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,3,5-triazine core, a morpholino group, a methoxy group, and a cyclopropanesulfonamide group.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,5-triazine derivatives include the replacement of chloride ions in cyanuric chloride with one equivalent of morpholine . This reaction is carried out at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .科学的研究の応用
Synthesis and Structure-Activity Relationships
Research has led to the development of indazole arylsulfonamides, including derivatives of the chemical compound , as human CCR4 antagonists. The synthesis and examination of these compounds revealed that methoxy- or hydroxyl-containing groups on indazole C4 substituents showed potent activity. Morpholines, as less basic analogues, demonstrated good oral absorption despite high clearance, suggesting their viability for further drug development (Procopiou et al., 2013).
Computational Analysis and Reaction Mechanisms
A click-chemistry approach led to the synthesis of uncommon azacycloalkene monosulfonyl diamines, involving the compound of interest through cycloaddition reactions. Computational analysis provided insights into the reaction mechanism, highlighting the compound's versatility in synthetic organic chemistry (Contini & Erba, 2012).
Biological Activity and Therapeutic Potential
The compound has also been part of studies exploring new triazolinone derivatives for their herbicidal activities, indicating its utility in agricultural science. The synthesis of these derivatives aimed at finding potent Protox inhibitors, with certain compounds showing promising results in controlling broadleaf weeds in rice fields, underscoring the compound's potential beyond biomedical applications (Luo et al., 2008).
将来の方向性
The future directions for the research and development of “N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide” and similar compounds could involve further exploration of their biological activity and potential applications in various fields . This could include the design and synthesis of novel antimicrobial molecules, given the increasing number of multidrug-resistant microbial pathogens .
特性
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O4S/c1-20-12-15-10(8-13-22(18,19)9-2-3-9)14-11(16-12)17-4-6-21-7-5-17/h9,13H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWHTORZUHKLDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(thiophen-2-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2471818.png)
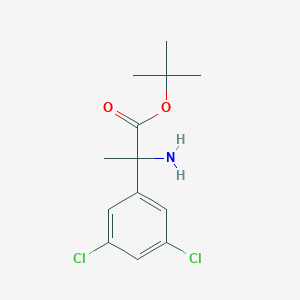
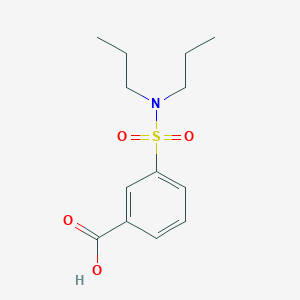
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2471823.png)
![1-(4-bromobenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2471824.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2471829.png)
![2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride](/img/structure/B2471830.png)
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2471831.png)
![6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2471832.png)

![(2S)-2-Amino-6-[3-hydroxy-4-(hydroxymethyl)pyridin-1-ium-1-yl]hexanoic acid;2,2,2-trifluoroacetate](/img/structure/B2471836.png)
